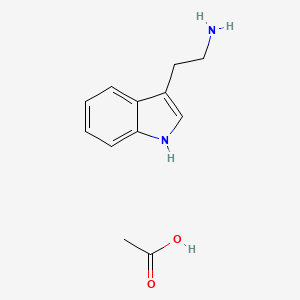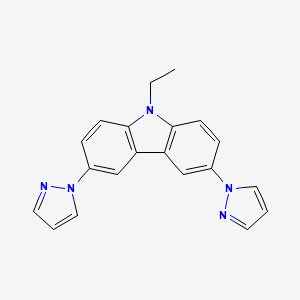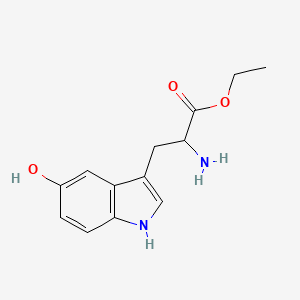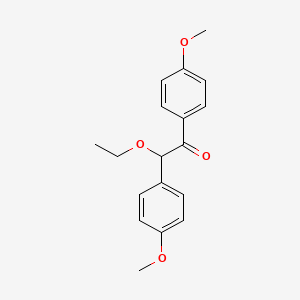
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline is an organic compound with a complex structure that includes chloro, phenoxy, dimethyl, and nitro functional groups
Preparation Methods
The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of 5-chloro-2-(4-chlorophenoxy)aniline, followed by the introduction of the N,N-dimethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline can be compared with similar compounds such as:
5-Chloro-2-(4-chlorophenoxy)phenol: This compound shares the chloro and phenoxy groups but lacks the dimethyl and nitro groups.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound has additional chloro groups and different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2172-93-2 |
|---|---|
Molecular Formula |
C14H12Cl2N2O3 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
InChI Key |
JINQDCMMKVLQEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1OC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


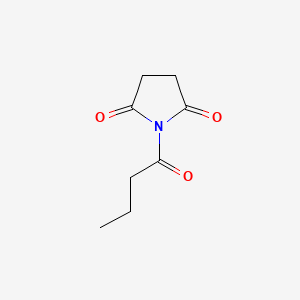
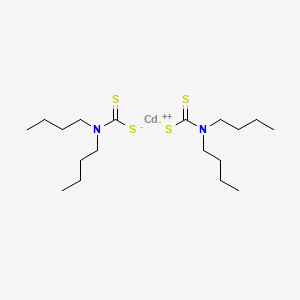
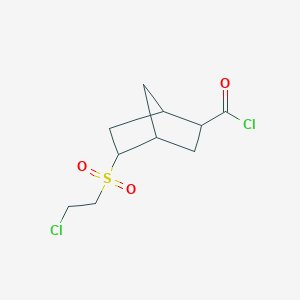
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
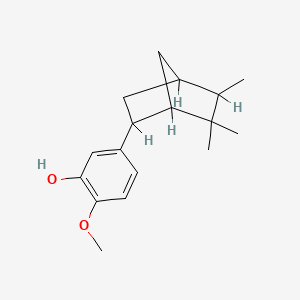
![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
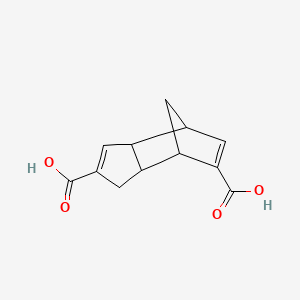
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)

